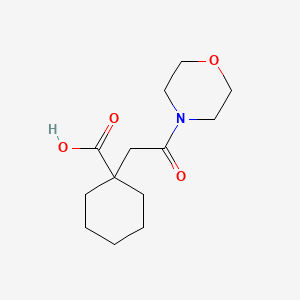
4'-Methyl-biphenyl-2-methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4'-Methyl-biphenyl-2-methanamine is an organic compound with the molecular formula C14H15N. It is a derivative of biphenyl, where a methyl group is attached to the fourth carbon of one of the benzene rings, and an amine group is attached to the second carbon of the other benzene ring. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Biphenyl Derivatization: The synthesis of this compound typically starts with biphenyl as the base molecule. A methyl group is introduced through a Friedel-Crafts alkylation reaction using methyl chloride and aluminum chloride as a catalyst.
Amination: . Nitration of biphenyl is performed using nitric acid and sulfuric acid, followed by reduction of the nitro group to an amine using hydrogen in the presence of a metal catalyst such as palladium on carbon.
Industrial Production Methods: In an industrial setting, the compound is produced through continuous flow processes to ensure efficiency and safety. The reactions are carried out in large reactors with precise control over temperature and pressure to optimize yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form various oxidized products, such as nitro compounds or carboxylic acids.
Reduction: Reduction reactions can convert nitro groups to amine groups, as seen in the synthesis process.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the biphenyl ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and nitric acid.
Reduction: Typical reducing agents are hydrogen gas with palladium on carbon, iron with hydrochloric acid, and lithium aluminum hydride.
Substitution: Reagents like methyl chloride and aluminum chloride are used for alkylation, while nitric acid and sulfuric acid are used for nitration.
Major Products Formed:
Oxidation: Nitro compounds, carboxylic acids, and ketones.
Reduction: Amines and amides.
Substitution: Methylated biphenyl derivatives and nitro-substituted biphenyls.
Scientific Research Applications
4'-Methyl-biphenyl-2-methanamine is utilized in various scientific research fields:
Chemistry: It serves as a building block in organic synthesis, particularly in the creation of complex molecules.
Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.
Industry: It is used in the production of dyes, pigments, and other chemical intermediates.
Mechanism of Action
4'-Methyl-biphenyl-2-methanamine is similar to other biphenyl derivatives, such as 4'-Methyl-biphenyl-4-methanamine and bis[4-(dimethylamino)phenyl]-methanone. These compounds differ in the position and type of substituents on the biphenyl ring, leading to variations in their chemical properties and applications.
Comparison with Similar Compounds
4'-Methyl-biphenyl-4-methanamine
Bis[4-(dimethylamino)phenyl]-methanone
4-Methyl-biphenyl-4-amine
4-Methyl-biphenyl-2-amine
Does this cover everything you were looking for, or is there something specific you'd like to know more about?
Properties
IUPAC Name |
[2-(4-methylphenyl)phenyl]methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N/c1-11-6-8-12(9-7-11)14-5-3-2-4-13(14)10-15/h2-9H,10,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTGPVYQALBYBKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC=CC=C2CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3'-Bromo-[1,1'-biphenyl]-3-ol](/img/structure/B7836155.png)
![1-(3'-(Trifluoromethyl)-[1,1'-biphenyl]-4-yl)ethanamine](/img/structure/B7836162.png)
![1-(3'-Methoxy-[1,1'-biphenyl]-4-yl)ethanamine](/img/structure/B7836172.png)








![2-[(2-Furylmethyl)amino]-4-methylpyrimidine-5-carboxylic acid](/img/structure/B7836230.png)
